

Synthesis of Substituted Pyridines from 4-Nitropicolinaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Nitropicolinaldehyde

Cat. No.: B179673

[Get Quote](#)

Introduction: The Enduring Importance of the Pyridine Scaffold in Therapeutic Discovery

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.^{[1][2]} Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its inherent aromaticity, make it a versatile building block for designing molecules that can effectively interact with biological targets.^{[3][4]} The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of synthetic strategies to generate diverse substituted pyridines starting from the readily available building block, **4-nitropicolinaldehyde**. For researchers, scientists, and drug development professionals, mastering the chemistry of this versatile precursor opens a gateway to novel chemical entities with significant therapeutic potential.

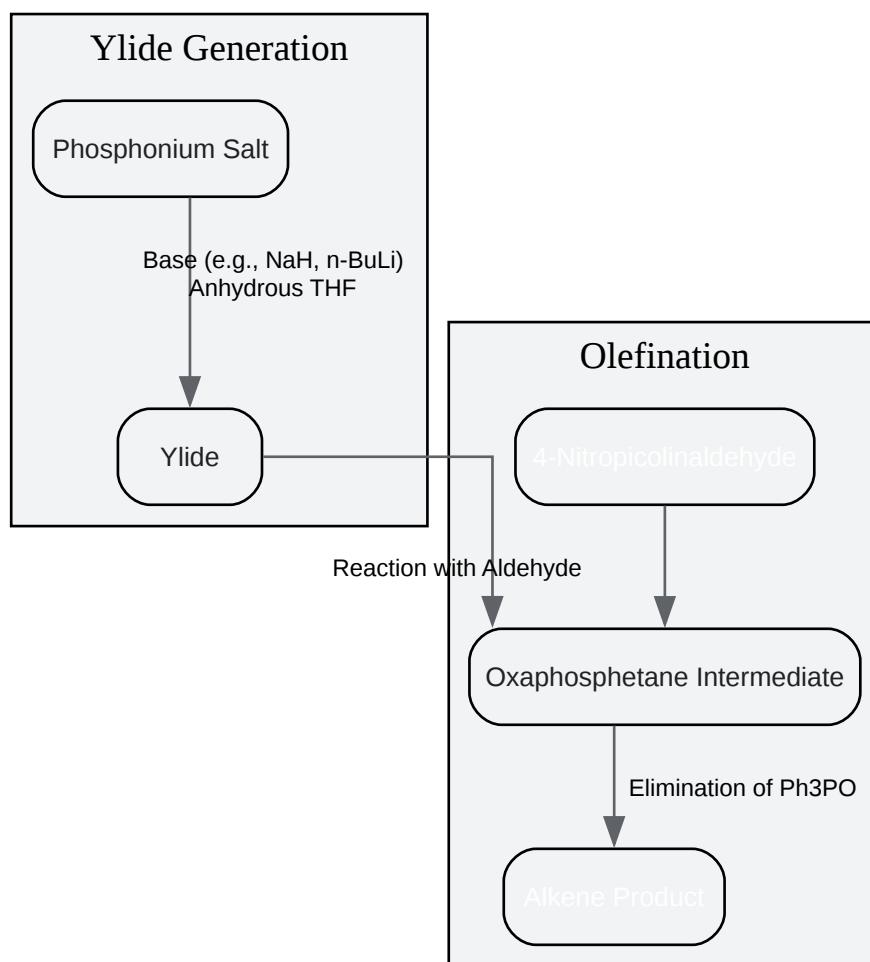
Strategic Overview: Leveraging the Dual Reactivity of 4-Nitropicolinaldehyde

4-Nitropicolinaldehyde is a powerful synthon due to the presence of two distinct and reactive functional groups: an aldehyde at the 2-position and a nitro group at the 4-position. This dual reactivity allows for a variety of synthetic transformations, which can be broadly categorized as follows:

- Transformations involving the aldehyde group: This includes nucleophilic additions, olefinations, and oxidations, allowing for the extension of the carbon skeleton and introduction of new functionalities.
- Transformations involving the nitro group: Primarily, the reduction of the nitro group to an amine, which serves as a key handle for further derivatization.
- Functionalization of the pyridine ring: While the nitro group is not a leaving group for direct nucleophilic aromatic substitution, its electron-withdrawing nature activates the ring. More practically, the synthetic strategy often involves the conversion of a related precursor, such as a 4-halopicolinaldehyde, to introduce substituents via modern cross-coupling methodologies.

This guide will delve into specific protocols for each of these strategic approaches, providing both the "how" and the "why" behind each experimental choice.

Part 1: Elaboration of the Aldehyde Functionality


The aldehyde group of **4-nitropicolinaldehyde** is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the reliable formation of alkenes from carbonyl compounds.^[3] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).^[2] The stereochemical outcome of the reaction is influenced by the nature of the ylide; unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.^[3]

Causality of Experimental Choices: The choice of base for generating the ylide is critical. Strong, non-nucleophilic bases like sodium hydride or n-butyllithium are commonly employed to deprotonate the phosphonium salt. The solvent, typically an aprotic solvent like THF or DMSO, must be anhydrous to prevent quenching of the highly basic ylide.

Diagram 1: Wittig Reaction Workflow

[Click to download full resolution via product page](#)

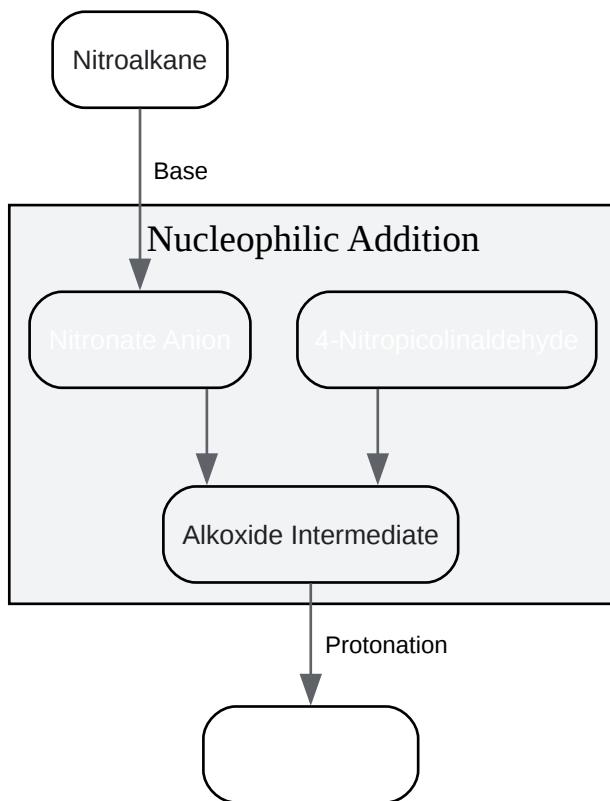
Caption: Workflow for the Wittig olefination of **4-nitropicinaldehyde**.

Experimental Protocol: Synthesis of 4-nitro-2-styrylpyridine

- Ylide Generation:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N_2 or Ar), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise with vigorous stirring. The formation of the orange-red ylide should be observed.

- Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
- Olefination Reaction:
 - Dissolve **4-nitropicolinaldehyde** (1.0 eq) in anhydrous THF in a separate flask.
 - Slowly add the aldehyde solution to the ylide solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
 - Extract the aqueous layer with ethyl acetate (3 x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-nitro-2-styrylpyridine.


Reagent	Molar Eq.
4-Nitropicolinaldehyde	1.0
Benzyltriphenylphosphonium Cl	1.1
n-Butyllithium	1.05

Carbon-Carbon Bond Formation via the Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β -nitro alcohol.^{[5][6]} This reaction is synthetically valuable as the resulting product can be further transformed into other useful intermediates, such as nitroalkenes or β -amino alcohols.^[5]

Causality of Experimental Choices: The choice of a mild base, such as a tertiary amine (e.g., triethylamine) or a catalytic amount of a stronger base, is crucial to favor the formation of the β -nitro alcohol and prevent the subsequent elimination to the nitroalkene.[6] The reaction is often reversible, and reaction conditions can be optimized to drive it towards the desired product.

Diagram 2: Henry Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Mechanism of the Henry reaction with **4-nitropicolinaldehyde**.

Experimental Protocol: Synthesis of 1-(4-nitropyridin-2-yl)-2-nitroethanol

- Reaction Setup:
 - In a round-bottom flask, dissolve **4-nitropicolinaldehyde** (1.0 eq) and nitromethane (1.5 eq) in methanol.
 - Cool the solution to 0 °C in an ice bath.

- Base Addition:
 - Slowly add triethylamine (0.2 eq) dropwise to the stirred solution.
 - Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Concentrate the reaction mixture under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid (1 M) and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
 - Purify the crude product by flash column chromatography on silica gel to yield the β -nitro alcohol.

Reagent	Molar Eq.
4-Nitropicolinaldehyde	1.0
Nitromethane	1.5
Triethylamine	0.2

Oxidation to 4-Nitropicolinic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, which is a valuable intermediate for the synthesis of amides, esters, and other derivatives.^{[7][8]} Common oxidizing agents for this transformation include potassium permanganate, chromic acid, and milder reagents like silver oxide or Oxone.^{[7][9]}

Causality of Experimental Choices: The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups. For substrates with acid-sensitive groups, milder, non-acidic conditions are preferred.

Experimental Protocol: Synthesis of 4-Nitropicolinic Acid

- Reaction Setup:
 - Suspend **4-nitropicolinaldehyde** (1.0 eq) in a mixture of acetone and water.
 - Cool the mixture to 0 °C.
- Oxidation:
 - Prepare a solution of potassium permanganate (KMnO₄) (1.1 eq) in water.
 - Add the KMnO₄ solution dropwise to the aldehyde suspension over 30 minutes, maintaining the temperature below 10 °C.
 - After the addition is complete, allow the mixture to stir at room temperature for 4 hours. A brown precipitate of manganese dioxide will form.
- Work-up and Purification:
 - Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.
 - Filter the mixture through a pad of Celite to remove the manganese dioxide.
 - Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.
 - Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-nitropicolinic acid.

Reagent	Molar Eq.
4-Nitropicolinaldehyde	1.0
Potassium Permanganate	1.1

Part 2: Transformation of the Nitro Group

The nitro group at the 4-position is a key functional handle that can be transformed into an amino group, opening up a vast array of possibilities for further derivatization.

Reduction to 4-Aminopicolinaldehyde

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.^[10] Various reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C), metal/acid combinations (e.g., SnCl₂/HCl, Fe/HCl), or transfer hydrogenation.^{[10][11]}

Causality of Experimental Choices: The choice of reducing agent must be compatible with the aldehyde functionality. Catalytic hydrogenation is often a clean and efficient method. The use of tin(II) chloride in an acidic medium is also a common and effective procedure. Care must be taken to avoid over-reduction of the aldehyde.

Diagram 3: Reduction of the Nitro Group

Caption: Reduction of **4-nitropicolinaldehyde** to 4-aminopicolinaldehyde.

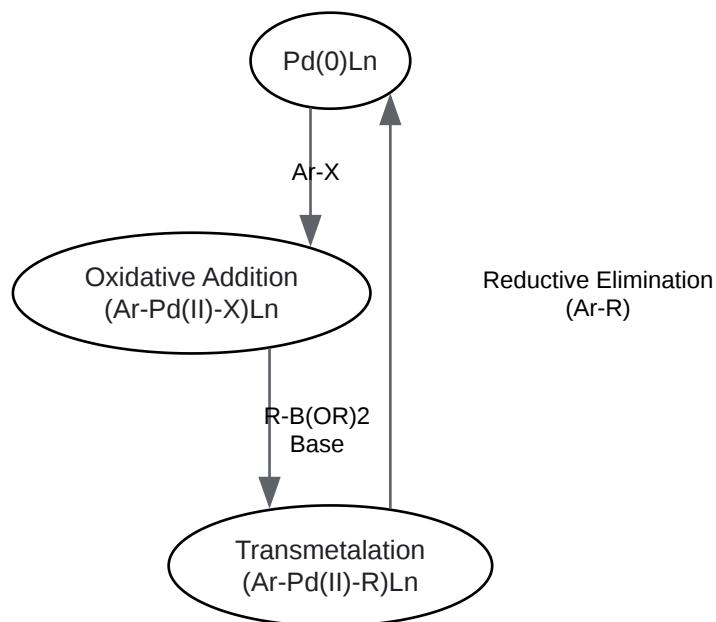
Experimental Protocol: Synthesis of 4-Aminopicolinaldehyde

- Reaction Setup:
 - To a solution of **4-nitropicolinaldehyde** (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).
 - Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and pour it onto crushed ice.
 - Carefully basify the mixture with a saturated solution of sodium bicarbonate until a pH of ~8 is reached. A precipitate of tin salts will form.
 - Extract the mixture with ethyl acetate (3 x).
 - Filter the combined organic extracts through Celite to remove any remaining solids.

- Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 4-aminopicolinaldehyde.

Reagent	Molar Eq.
4-Nitropicolinaldehyde	1.0
Tin(II) chloride dihydrate	4.0

Part 3: Advanced Functionalization via Cross-Coupling Reactions


Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. While **4-nitropicolinaldehyde** itself is not a direct substrate for these reactions, its halogenated analogues are excellent starting materials. The following protocols assume the availability of a 4-halo-picinaldehyde, which can be synthesized from related precursors. In many cases, it is advisable to protect the aldehyde group as an acetal before performing the cross-coupling reaction to prevent side reactions.[\[12\]](#) [\[13\]](#)

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[\[14\]](#)[\[15\]](#)

Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. The base is required to activate the boronic acid for transmetalation.[\[16\]](#) A variety of palladium sources and phosphine ligands can be employed, and their selection is often substrate-dependent.

Diagram 4: Suzuki-Miyaura Coupling Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Phenylpicolinaldehyde (from 4-Chloropicolinaldehyde)

- Protection of the Aldehyde (Optional but Recommended):
 - Dissolve 4-chloropicolinaldehyde (1.0 eq) in toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
 - Heat the mixture to reflux with a Dean-Stark trap to remove water.
 - Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to obtain the protected acetal.
- Suzuki Coupling:
 - In a Schlenk flask, combine the protected 4-chloropicolinaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
 - Add a mixture of toluene and water (e.g., 4:1).

- Degas the mixture by bubbling with argon for 15-20 minutes.
- Add tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq).
- Heat the reaction mixture at 90-100 °C overnight under an inert atmosphere.

- Deprotection and Work-up:
 - Cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash with water and brine, then dry over anhydrous sodium sulfate and concentrate.
 - Dissolve the crude product in a mixture of THF and 1 M HCl and stir at room temperature until the deprotection is complete (monitored by TLC).
 - Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.
 - Dry the organic layer, concentrate, and purify by column chromatography.

Reagent	Molar Eq.
Protected 4-Chloropicolinaldehyde	1.0
Phenylboronic Acid	1.2
Potassium Carbonate	2.0
$\text{Pd}(\text{PPh}_3)_4$	0.03

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[17][18]

Causality of Experimental Choices: The copper(I) co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19] An amine base, such as triethylamine or diisopropylethylamine, is used as both the base and often as the solvent.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)picolinaldehyde (from 4-Bromopicolinaldehyde)

- Reaction Setup (with protected aldehyde):

- To a solution of the protected 4-bromopicolinaldehyde (1.0 eq) in a mixture of THF and triethylamine, add phenylacetylene (1.2 eq).
- Degas the solution with argon for 20 minutes.
- Add bis(triphenylphosphine)palladium(II) dichloride $[\text{PdCl}_2(\text{PPh}_3)_2]$ (0.02 eq) and copper(I) iodide (CuI) (0.04 eq).
- Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

- Work-up and Deprotection:

- Filter the reaction mixture through Celite and concentrate the filtrate.
- Purify the crude product by column chromatography.
- Deprotect the aldehyde as described in the Suzuki protocol.

Reagent	Molar Eq.
Protected 4-Bromopicolinaldehyde	1.0
Phenylacetylene	1.2
$\text{PdCl}_2(\text{PPh}_3)_2$	0.02
Copper(I) Iodide	0.04
Triethylamine	Solvent/Base

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, providing a powerful method for the synthesis of arylamines.[\[1\]](#)[\[20\]](#)

Causality of Experimental Choices: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine. [21] The choice of phosphine ligand is critical and often depends on the specific substrates being coupled.[22]

Experimental Protocol: Synthesis of 4-(Phenylamino)picolinaldehyde (from 4-Chloropicolinaldehyde)

- Reaction Setup (with protected aldehyde):

- In a glovebox or under an inert atmosphere, charge a Schlenk tube with the protected 4-chloropicolinaldehyde (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
- Add the palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.01 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.02 eq).
- Add anhydrous toluene or dioxane as the solvent.
- Seal the tube and heat the reaction mixture at 80-110 °C overnight.

- Work-up and Deprotection:

- Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.
- Wash the filtrate with water and brine, dry, and concentrate.
- Purify the coupled product by column chromatography.
- Deprotect the aldehyde as previously described.

Reagent	Molar Eq.
Protected 4-Chloropicolinaldehyde	1.0
Aniline	1.2
Sodium tert-butoxide	1.4
Pd ₂ (dba) ₃	0.01
Xantphos	0.02

Conclusion

4-Nitropicolinaldehyde is a versatile and valuable starting material for the synthesis of a wide range of substituted pyridines. By strategically targeting the aldehyde and nitro functionalities, and by employing modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions on related halo-precursors, researchers can access a rich chemical space of novel pyridine derivatives. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of new therapeutic agents and functional molecules.

References

- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Henry reaction. (n.d.). Wikipedia.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Wittig reaction. (n.d.). Wikipedia.
- The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Bakke, J. E., & Olsson, K. (2009). Nitropyridines, Their Synthesis and Reactions.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Bakke, J. E., & Olsson, K. (2009). Nitropyridines: Synthesis and reactions.
- Henry Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

(n.d.). Semantic Scholar.

- Henry Reaction. (n.d.). SynArchive.
- **4-Nitropicolinaldehyde.** (n.d.). PubChem.
- **4-Nitropicolinaldehyde.** (n.d.). MySkinRecipes.
- Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Henry Reaction. (2022, July 14). YouTube.
- Suzuki reaction. (n.d.). Wikipedia.
- Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Pasyukov, D. V. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. *Frontiers in Chemistry*, 8, 215.
- Oxidation of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts.
- A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (n.d.). Organic & Biomolecular Chemistry.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry.
- Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
- What's the most common method for the protection of aldehydes?. (2023, July 21). Reddit.
- Reductive amination. (n.d.). Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025, March 29). YouTube.
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. *The Journal of Organic Chemistry*, 71(1), 379–381.
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013, May 14). Semantic Scholar.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- 19.3: Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Semantic Scholar.
- oxidation of aldehydes and ketones. (n.d.). Chemguide.
- The Wittig Reaction. (2023, January 22). Chemistry LibreTexts.
- Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Reductive amination of aldehydes and ketones with nitro compounds. (a).... (n.d.). ResearchGate.

- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Oxidation of Aldehydes to Carboxylic Acids | Organic Chemistry | AskPrep. (2025, April 11). YouTube.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- 20.11 Protecting Groups of Aldehydes. (2019, June 5). Chemistry LibreTexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction [organic-chemistry.org]
- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. jsynthchem.com [jsynthchem.com]
- 12. reddit.com [reddit.com]
- 13. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. jk-sci.com [jk-sci.com]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- To cite this document: BenchChem. [Synthesis of Substituted Pyridines from 4-Nitropicolinaldehyde: A Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179673#synthesis-of-substituted-pyridines-from-4-nitropicolinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com